3-(2-Pyridyldithio)propanoic acid hydrazide

Catalog No.
S538865
CAS No.
115616-51-8
M.F
C8H11N3OS2
M. Wt
229.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Pyridyldithio)propanoic acid hydrazide

CAS Number

115616-51-8

Product Name

3-(2-Pyridyldithio)propanoic acid hydrazide

IUPAC Name

3-(pyridin-2-yldisulfanyl)propanehydrazide

Molecular Formula

C8H11N3OS2

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12)

InChI Key

NITXODYAMWZEJY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SSCCC(=O)NN

Solubility

Soluble in DMSO

Synonyms

3-(2-pyridyldithio)propionic acid hydrazide, S-(2-thiopyridyl)mercaptopropionohydrazide, S-(2-thiopyridyl)mercaptopropionohydrazide hydrochloride, TPMPH

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NN

Description

The exact mass of the compound 3-(2-Pyridyldithio)propanoic acid hydrazide is 229.0344 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PDPH, also known as 3-(2-pyridyldithio)propionyl hydrazide, is a valuable tool in scientific research for its function as a heterobifunctional crosslinker. This means it has two distinct reactive groups that can form bonds with different types of molecules [].

Crosslinking Proteins and Carbohydrates

The two key functional groups of PDPH are:

  • Pyridyldithiol group: This group reacts with free sulfhydryl (-SH) groups on molecules like cysteine residues in proteins to form stable disulfide bonds [].
  • Hydrazide group: This group reacts with carbonyl groups (aldehydes and ketones) to form hydrazone bonds []. Notably, aldehyde groups can be introduced into carbohydrates by a process called periodate oxidation [].

This unique combination allows PDPH to covalently link proteins and carbohydrates. For instance, researchers can use PDPH to conjugate antibodies (proteins) with liposomes (lipid vesicles) containing maleimide groups []. This creates targeted drug delivery systems where the antibody directs the liposome to a specific cell type.

Applications beyond Protein-Carbohydrate Crosslinking

PDPH's utility extends beyond protein-carbohydrate conjugation. Here are some additional research applications:

  • Sulfhydryl-reactive reagent for glycoproteins and carbohydrates: After the hydrazide group of PDPH reacts with an oxidized carbohydrate, the pyridyldithiol group can be cleaved using a reducing agent. This exposes a free sulfhydryl group, which can be further exploited in subsequent experiments [].
  • Crosslinking with primary amines: The primary amine of the hydrazide moiety in PDPH can be coupled to a carboxyl group using a crosslinker called EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) []. This enables the conjugation of molecules containing both amine and carboxyl functionalities.

3-(2-Pyridyldithio)propanoic acid hydrazide, identified by its CAS number 115616-51-8, is a chemical compound characterized by its unique structure that includes a pyridyldithiol moiety. This compound is a fluorescent sulfhydryl-active reagent and is notable for its ability to form stable disulfide bonds with free sulfhydryl groups on cysteine residues in proteins. It appears as a white solid with a melting point ranging from 89 to 92°C and has a molecular formula of C₈H₁₁N₃OS₂, with a molecular weight of 229.32 g/mol .

PDPH acts as a bridge between two biomolecules through its bifunctional nature. The pyridyldithiol group covalently links to a cysteine residue in a protein via a disulfide bond, while the hydrazide group reacts with a carbonyl group on another biomolecule (e.g., a carbohydrate) to form a hydrazone bond. This creates a stable conjugate between the protein and the carbohydrate molecule [].

Due to its functional groups. The pyridyldithiol group reacts readily with thiol (-SH) groups, facilitating the formation of disulfide bonds. This reactivity is particularly useful in bioconjugation processes where it can serve as a cross-linker for proteins and other biomolecules. Additionally, the hydrazide functional group can undergo condensation reactions, allowing for further derivatization and modification of the compound .

This compound exhibits significant biological activity, primarily due to its ability to form covalent bonds with thiol-containing biomolecules. Its application as a cross-linker enables the conjugation of antibodies to liposomes, enhancing the delivery and efficacy of therapeutic agents. The fluorescence properties also allow for tracking and visualization in various biological assays . Furthermore, studies suggest potential applications in drug delivery systems and targeted therapies due to its selective reactivity.

The synthesis of 3-(2-Pyridyldithio)propanoic acid hydrazide typically involves the reaction of 3-(2-pyridyldithio)propanoic acid with hydrazine or its derivatives. The general steps include:

  • Preparation of 3-(2-Pyridyldithio)propanoic Acid: This can be synthesized from appropriate starting materials through standard organic synthesis techniques.
  • Hydrazinolysis: The acid is then reacted with hydrazine under controlled conditions to yield the hydrazide derivative.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity .

3-(2-Pyridyldithio)propanoic acid hydrazide finds applications across various fields:

  • Bioconjugation: Used as a cross-linker for proteins, facilitating the development of antibody-drug conjugates.
  • Fluorescent Probes: Its fluorescent properties make it suitable for use in imaging and tracking biological molecules.
  • Metal Chelation: It acts as a chelating agent in coordination chemistry, assisting in the stabilization of metal ions .

Interaction studies involving 3-(2-Pyridyldithio)propanoic acid hydrazide focus on its reactivity with thiol groups in proteins. These studies demonstrate its ability to form stable conjugates, which are crucial for developing targeted delivery systems in therapeutic applications. Additionally, research has indicated that this compound can be used to study protein folding and stability by observing changes upon conjugation with thiol-containing substrates .

Several compounds exhibit structural or functional similarities to 3-(2-Pyridyldithio)propanoic acid hydrazide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
3-(2-Pyridyldithio)propionic acidContains pyridyldithiol moietyUsed primarily as a cross-linker
N-acetylcysteineContains thiol groupKnown for antioxidant properties
Maleimide derivativesReactive maleimide groupFrequently used for protein labeling
2-MercaptoethanolSimple thiol compoundCommonly used reducing agent

3-(2-Pyridyldithio)propanoic acid hydrazide stands out due to its dual functionality as both a cross-linker and fluorescent probe, making it particularly versatile in biochemical applications compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.2

Exact Mass

229.0344

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

115616-51-8

Wikipedia

S-(2-Thiopyridyl)mercaptopropionohydrazide

Dates

Modify: 2023-08-15
1: Ansell SM, Tardi PG, Buchkowsky SS. 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Bioconjug Chem. 1996 Jul-Aug;7(4):490-6. PubMed PMID: 8853463.
2: Suh W, Chung JK, Park SH, Kim SW. Anti-JL1 antibody-conjugated poly (L-lysine) for targeted gene delivery to leukemia T cells. J Control Release. 2001 May 14;72(1-3):171-8. PubMed PMID: 11389996.

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